N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups, as well as a dimethoxyphenyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the attachment of the dimethoxyphenyl ethylamine moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19F4N3O2 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H19F4N3O2/c1-29-17-8-3-13(11-18(17)30-2)9-10-26-20-27-16(12-19(28-20)21(23,24)25)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,26,27,28) |
InChI Key |
NORYMXXHSPGPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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